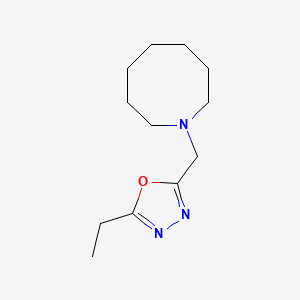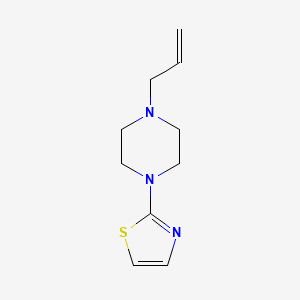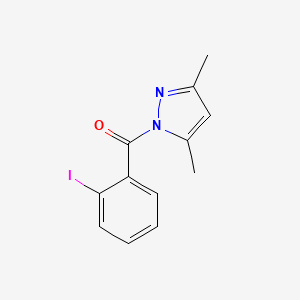
4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine, also known as DBS-M, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine is not fully understood. However, it is believed that 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine exerts its anti-cancer properties by inhibiting the activity of certain enzymes involved in cell division. In material science, 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine acts as a linker between metal ions, forming a porous framework that can selectively adsorb gases. In catalysis, 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine acts as a chiral ligand, facilitating the formation of chiral catalysts.
Biochemical and Physiological Effects:
4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine has been shown to possess anti-cancer properties by inhibiting the growth of cancer cells. In addition, 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine has been shown to have low toxicity in vitro, making it a promising candidate for further development as an anti-cancer drug. However, further studies are needed to determine the exact biochemical and physiological effects of 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine is its versatility, as it can be used in various fields, including medicinal chemistry, material science, and catalysis. In addition, 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine has low toxicity in vitro, making it a promising candidate for further development as an anti-cancer drug. However, one of the limitations of 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine is its relatively complex synthesis method, which may limit its scalability for industrial applications.
Orientations Futures
There are several future directions for the study of 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine. In medicinal chemistry, further studies are needed to determine the exact mechanism of action of 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine and its potential as an anti-cancer drug. In material science, further studies are needed to explore the potential applications of 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine as a building block for the synthesis of metal-organic frameworks. In catalysis, further studies are needed to optimize the synthesis of chiral catalysts using 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine as a ligand. Overall, 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine has great potential for further development and exploration in various fields.
Méthodes De Synthèse
4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine can be synthesized through a multi-step process involving the condensation of 2,4-dibromo-5-methylbenzenesulfonyl chloride with morpholine. This process results in the formation of a white crystalline powder, which can be purified through recrystallization.
Applications De Recherche Scientifique
4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine has been shown to possess anti-cancer properties by inhibiting the growth of cancer cells. In material science, 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine has been used as a building block for the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation. In catalysis, 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine has been used as a ligand for the synthesis of chiral catalysts.
Propriétés
IUPAC Name |
4-(2,4-dibromo-5-methylphenyl)sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br2NO3S/c1-8-6-11(10(13)7-9(8)12)18(15,16)14-2-4-17-5-3-14/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHDHKJMNNCVMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)Br)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-ethyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B7544229.png)
![2-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B7544232.png)
![4-{4-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7544235.png)
![1-(4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)piperidine](/img/structure/B7544241.png)
![1-{4-[5-(3,4-Difluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperidine](/img/structure/B7544242.png)

![4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine](/img/structure/B7544255.png)

![1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B7544272.png)
![N,N-dimethyl-3-oxo-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]butanamide](/img/structure/B7544276.png)



